Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-piperidinecarboxylate: Another piperidine derivative with similar structural features.
Methyl 4-piperidinecarboxylate: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C19H23N5O3 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 1-[4-amino-5-(phenylcarbamoyl)pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C19H23N5O3/c1-2-27-18(26)13-8-10-24(11-9-13)19-21-12-15(16(20)23-19)17(25)22-14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H,22,25)(H2,20,21,23) |
InChI Key |
ADNMWZSVNQEZQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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